molecular formula C20H20N2 B178198 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 17403-05-3

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B178198
CAS RN: 17403-05-3
M. Wt: 288.4 g/mol
InChI Key: TYKXLUMYKFFSJE-UHFFFAOYSA-N
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Description

The compound “3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic molecule. It is related to the compound “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” which has a molecular weight of 202.3 . Another related compound is “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” with a molecular formula of C19H19N3O and a molecular weight of 305.4 .


Molecular Structure Analysis

The molecular structure of a related compound, “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, has been analyzed. It has a molecular formula of C19H19N3O . The InChI code for this compound is InChI=1S/C19H19N3O/c23-19-20-17-8-4-5-9-18 (17)22 (19)16-10-12-21 (13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2, (H,20,23) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine”, include a molecular weight of 202.3, and it is a liquid at room temperature . Another related compound, “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, has a molecular weight of 305.4 g/mol .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles : This compound is synthesized by condensing substituted indoles with N-benzyl-4-piperidone, yielding reasonable yields under specific conditions. These conditions include using 5-, 6-, and 7-substituted indoles (but not 4-substituted) under basic conditions. This synthesis method shows high regioselectivity, which depends on the nature of the N-substituent (Gharagozloo, Miyauchi, & Birdsall, 1996).

  • Construction of Palladacycles with Indole Core : Palladacycles, designed from bi- and tridentate ligands with an indole core, have been synthesized using 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. This approach leverages the indole core for the development of efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

  • Reactions with Dienophiles : 3-(Tetrahydropyridin-4-yl)-1H-indoles react with carbo- and heterodienophiles, showcasing the synthetic utility of these amino-functionalized compounds. These reactions yield diverse products, including Diels-Alder adducts and Michael-type adducts, highlighting the compound's versatility in organic synthesis (Medion-Simon & Pindur, 1991).

  • Synthesis of Indole Derivatives : New methods for synthesizing indole derivatives, such as hexahydroazocino[4,3-b]indoles, are developed using 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. These methods contribute to the diverse applications in medicinal chemistry (Street et al., 1987).

Biological Activity

  • 5-HT6 Receptor Agonists : Certain 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT6 receptor agonists. This highlights their potential role in the development of neurological drugs (Mattsson et al., 2005).

  • 5-HT1B/1D Ligands : These compounds also serve as high-affinity human 5-HT1B/1D ligands, implying their significance in targeting serotonin receptors for therapeutic applications (Egle et al., 2004).

Safety And Hazards

The safety information for “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” includes hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-10,14,21H,11-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKXLUMYKFFSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425070
Record name 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

17403-05-3
Record name 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kondej, TM Wróbel, AG Silva, P Stępnicki… - European Journal of …, 2019 - Elsevier
Schizophrenia is a complex disease with not fully understood pathomechanism, involving many neurotransmitters and their receptors. This is why it is best treated with multi-target drugs…
Number of citations: 22 www.sciencedirect.com
M Kondej, TM Wróbel, KM Targowska‐Duda… - …, 2022 - Wiley Online Library
Schizophrenia is a complex disease which is best treated with multitarget drugs, such as atypical antipsychotics. Previously, using structure‐based virtual screening, we found a virtual …
P Gharagozloo, S Lazareno, M Miyauchi… - Journal of medicinal …, 2002 - ACS Publications
Two series of pentacyclic carbazolones, 22 and 23, have been synthesized utilizing a facile intramolecular Diels−Alder reaction and are allosteric modulators at muscarinic …
Number of citations: 28 pubs.acs.org
SA Santos, AK Lukens, L Coelho, F Nogueira… - European journal of …, 2015 - Elsevier
A series of 3-piperidin-4-yl-1H-indoles with building block diversity was synthesized based on a hit derived from an HTS whole-cell screen against Plasmodium falciparum. Thirty-eight …
Number of citations: 40 www.sciencedirect.com

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